4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile

概述

描述

Chemical Structure and Properties

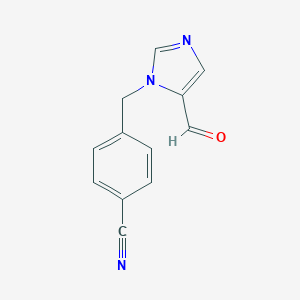

4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile (CAS: 183500-37-0) is a bioactive small molecule with the molecular formula C₁₂H₉N₃O and a molecular weight of 211.22 g/mol . Its structure comprises a benzonitrile group linked via a methylene bridge to a 5-formyl-substituted imidazole ring. Key physical properties include:

- Melting Point: 135–136°C

- Boiling Point: 467.6°C (predicted)

- Density: 1.18 g/cm³ (predicted)

- pKa: 3.42 (predicted) .

Synthetic Routes

The compound is synthesized via Suzuki-Miyaura coupling reactions and bromination steps, as described in protocols for analogous imidazole derivatives . Intermediate steps often involve coupling of 4-bromo-imidazole precursors with benzonitrile derivatives, followed by formylation at the 5-position of the imidazole ring .

Its formyl group enhances electrophilicity, enabling covalent interactions with enzyme active sites .

准备方法

Synthetic Strategies for Core Structural Elements

The compound’s structure comprises two critical moieties: a 5-formylimidazole ring and a benzonitrile group linked via a methylene bridge. Synthesis typically proceeds through modular approaches:

Imidazole Ring Functionalization

The 5-formylimidazole subunit is synthesized via Vilsmeier-Haack formylation , a widely used method for introducing formyl groups onto aromatic systems. As detailed in patent US20080200690A1, this reaction employs a Vilsmeier reagent (POCl₃ and DMF) to generate an electrophilic chloroiminium intermediate, which reacts with electron-rich imidazole precursors . For example, treating 4-chloroimidazole derivatives with the Vilsmeier reagent at 60–100°C yields 4-chloro-5-formylimidazole intermediates, which are subsequently dechlorinated. The use of triflate catalysts (e.g., Cu(OTf)₂ or La(OTf)₃) enhances reaction efficiency, achieving yields >70% and purity >99.5% .

Benzonitrile-Methylene Linkage Formation

The methylene bridge connecting the imidazole and benzonitrile is constructed via nucleophilic alkylation . Chloromethylbenzonitrile reacts with imidazole derivatives under basic conditions (e.g., K₂CO₃ in DMF), facilitating SN2 displacement. Alternative methods include Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple hydroxylated imidazoles with benzonitrile derivatives .

Stepwise Preparation Methods

Route 1: Vilsmeier-Mediated Formylation Followed by Alkylation

Step 1: Synthesis of 4-Chloro-5-formylimidazole

-

Reagents : Glycine, methyl pentanimidate, POCl₃, DMF, Cu(OTf)₂ (0.5–5 wt%).

-

Conditions : 60–200°C, inert atmosphere, 6–12 hours.

-

Mechanism : Glycine reacts with methyl pentanimidate to form an imidazole precursor, which undergoes Vilsmeier formylation. The triflate catalyst stabilizes transition states, reducing side reactions .

-

Yield : 70–75% (post-crystallization).

Step 2: Coupling with Chloromethylbenzonitrile

-

Reagents : 4-Chloro-5-formylimidazole, 4-(chloromethyl)benzonitrile, K₂CO₃, DMF.

-

Conditions : 80°C, 8 hours.

-

Mechanism : Base-mediated SN2 displacement replaces the chloride on chloromethylbenzonitrile with the imidazole nitrogen.

Route 2: One-Pot Tandem Synthesis

Industrial protocols favor one-pot processes to minimize intermediate isolation. A representative method involves:

-

Reagents : Valeronitrile, glycine, POCl₃, DMF, H₂/Pd-C.

-

Conditions :

-

Yield : 50–60% overall.

Reaction Optimization and Catalytic Systems

Role of Triflate Catalysts

Trifluoromethanesulfonate catalysts (e.g., La(OTf)₃) significantly improve Vilsmeier reaction kinetics. Studies show a 15–20% yield increase compared to uncatalyzed reactions, attributed to enhanced electrophilicity of the chloroiminium intermediate .

Solvent and Temperature Effects

-

Solvents : DMF (polar aprotic) maximizes reagent solubility, while toluene reduces side reactions in alkylation steps.

-

Temperature : Formylation proceeds optimally at 100°C; higher temperatures (>120°C) promote decomposition.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors for formylation and batch reactors for alkylation. Key parameters include:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Catalyst loading | 0.5–1 wt% La(OTf)₃ | Purity >99.5% |

| H₂ pressure | 4–5 bar | Complete dechlorination |

| Reaction time | 8–10 hours (total) | 60–70% overall yield |

Challenges and Alternative Approaches

Regioselectivity in Imidazole Functionalization

Competing reactions at N1 vs. N3 positions necessitate careful protecting group strategies. Benzyl protection of the imidazole nitrogen prior to formylation improves regioselectivity (>95% N1-substitution) .

Green Chemistry Alternatives

Recent advances explore microwave-assisted synthesis to reduce reaction times (2–3 hours) and biocatalytic methods using transaminases for methylene bridge formation, though yields remain suboptimal (30–40%) .

化学反应分析

反应类型: 1-(4-氰基苄基)-5-甲酰基-1H-咪唑经历各种化学反应,包括:

氧化: 甲酰基可以使用高锰酸钾或三氧化铬等氧化剂氧化为羧酸。

还原: 甲酰基可以使用硼氢化钠或氢化铝锂等还原剂还原为羟甲基。

常用试剂和条件:

氧化: 酸性介质中的高锰酸钾。

还原: 甲醇或乙醇中的硼氢化钠。

主要形成的产物:

氧化: 1-(4-氰基苄基)-5-羧酸-1H-咪唑。

还原: 1-(4-氰基苄基)-5-羟甲基-1H-咪唑。

科学研究应用

Synthesis Overview

- Starting Materials : Benzonitrile derivatives, imidazole reagents.

- Reagents : Commonly used reagents include lithium diisopropylamide (LDA) and Grignard reagents.

- Conditions : Reactions often require controlled temperatures and inert atmospheres to prevent side reactions.

Pharmaceutical Applications

The compound has been identified as an important intermediate in the synthesis of various pharmaceutical agents. Its applications include:

Anticancer Agents

Research has shown that derivatives of 4-(5-formyl-imidazol-1-ylmethyl)-benzonitrile exhibit cytotoxic effects against several cancer cell lines. These compounds are being explored for their potential to inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression .

Cardiovascular Treatments

The compound's ability to inhibit aldosterone synthase makes it a candidate for treating conditions such as hypertension and heart failure. Aldosterone plays a critical role in regulating blood pressure, and its inhibition can lead to improved cardiovascular outcomes .

Synthesis of Novel Anticancer Compounds

A study demonstrated the synthesis of novel derivatives from this compound, which showed promising results in vitro against breast cancer cells. The modifications made to the imidazole ring enhanced the anticancer activity significantly compared to the parent compound .

Aldosterone Synthase Inhibition

In another case study, researchers synthesized various derivatives of this compound and evaluated their inhibitory effects on aldosterone synthase. The most potent derivatives were found to significantly reduce aldosterone levels in vivo, suggesting their potential as therapeutic agents for hypertension .

Comparative Analysis of Derivatives

The following table summarizes key derivatives of this compound and their respective biological activities:

作用机制

1-(4-氰基苄基)-5-甲酰基-1H-咪唑的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物可以通过与活性位点结合来抑制酶活性,或者通过与受体的结合域相互作用来调节受体功能。这些相互作用会导致细胞通路和生物过程发生改变 .

类似化合物:

1-(4-氰基苄基)-1H-咪唑: 缺少甲酰基,使其在某些化学反应中反应性较低。

1-(4-氰基苄基)-1H-吲哚: 含有吲哚环而不是咪唑环,导致不同的生物活性。

4-氰基苄基溴: 用作合成 1-(4-氰基苄基)-5-甲酰基-1H-咪唑的前体

独特性: 1-(4-氰基苄基)-5-甲酰基-1H-咪唑之所以独特,是因为它同时存在 4-氰基苄基和甲酰基,这赋予其独特的化学反应性和生物活性。这些官能团的组合使其在各个领域具有广泛的应用,使其成为研究和开发中宝贵的化合物 .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features and biological activities of 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile with analogous compounds:

生物活性

4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure

The compound features an imidazole ring connected to a benzonitrile moiety through a methylene bridge. This structural arrangement is significant as it influences the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate aldehydes and amines under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as chromatography for purification.

Antimicrobial Properties

Recent studies have indicated that imidazole derivatives, including this compound, exhibit notable antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound | Activity | Target Organisms |

|---|---|---|

| This compound | Antimicrobial | Staphylococcus aureus, Escherichia coli |

| Related imidazole derivatives | Antifungal | Candida albicans |

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

Case Study : A study involving macrophage cell lines demonstrated that treatment with this compound significantly decreased the levels of nitric oxide and TNF-alpha, markers of inflammation.

Anticancer Activity

Imidazole derivatives are increasingly recognized for their anticancer potential. Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Research Findings :

A recent investigation into the compound's effects on human cancer cell lines revealed:

- IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM across different cancer types.

- Mechanism : The proposed mechanism includes the activation of caspase pathways leading to programmed cell death.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells.

Key Mechanisms :

- Enzyme Inhibition : Potential inhibition of key enzymes involved in inflammatory and metabolic pathways.

- Receptor Modulation : Interaction with cellular receptors may alter signaling cascades associated with inflammation and cancer progression.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) need further investigation to establish its viability as a drug candidate.

| Parameter | Observations |

|---|---|

| Absorption | Moderate |

| Distribution | High tissue affinity |

| Metabolism | Liver-mediated |

| Excretion | Renal |

属性

IUPAC Name |

4-[(5-formylimidazol-1-yl)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c13-5-10-1-3-11(4-2-10)7-15-9-14-6-12(15)8-16/h1-4,6,8-9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMUOEEKBBOOOCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC=C2C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442752 | |

| Record name | 4-[(5-formylimidazol-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183500-37-0 | |

| Record name | 4-[(5-Formyl-1H-imidazol-1-yl)methyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183500-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((5-Formyl-1H-imidazol-1-yl)methyl)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183500370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(5-formylimidazol-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-((5-FORMYL-1H-IMIDAZOL-1-YL)METHYL)BENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63M9BY29L9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。